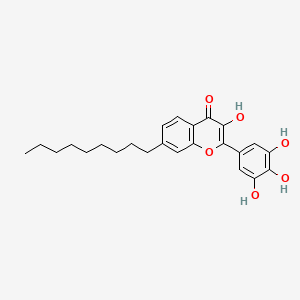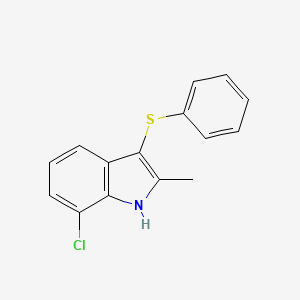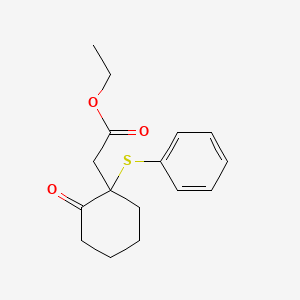![molecular formula C16H15N3O2 B12600676 Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate CAS No. 872604-79-0](/img/structure/B12600676.png)
Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate is a heterocyclic compound that combines the structural features of benzimidazole and pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate typically involves the condensation of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol. The reaction mixture is refluxed for several hours, followed by concentration under vacuum and recrystallization from ethanol to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties
作用機序
The mechanism of action of Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
類似化合物との比較
Similar Compounds
- Methyl 2-(pyridin-4-yl)acetate
- Ethyl 2-(3-methylpyridin-4-yl)acetate
- Ethyl 2-(isoquinolin-5-yl)acetate
Uniqueness
Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate is unique due to its combined benzimidazole and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
CAS番号 |
872604-79-0 |
|---|---|
分子式 |
C16H15N3O2 |
分子量 |
281.31 g/mol |
IUPAC名 |
ethyl 2-(2-pyridin-4-ylbenzimidazol-1-yl)acetate |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-15(20)11-19-14-6-4-3-5-13(14)18-16(19)12-7-9-17-10-8-12/h3-10H,2,11H2,1H3 |
InChIキー |
WWNKMKYHEQWYST-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12600597.png)
![2-Thiophenamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12600607.png)

![1-[(4-Methylphenyl)sulfanyl]-2-(propan-2-yl)benzene](/img/structure/B12600616.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclopentylbenzamide](/img/structure/B12600617.png)

![2-[(Trimethylsilyl)oxy]-2-{1-[(trimethylsilyl)oxy]but-2-en-1-yl}cyclobutan-1-one](/img/structure/B12600628.png)
![N-{2-[(3-Cyano-6-methyl-2-quinolinyl)amino]ethyl}-3-fluorobenzamide](/img/structure/B12600634.png)

![4-Methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12600657.png)
![3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile](/img/structure/B12600675.png)
![Methyl [2-(cyanomethyl)phenyl]acetate](/img/structure/B12600679.png)
![4-Chloro-3-{[(pyridin-2-yl)oxy]methyl}aniline](/img/structure/B12600684.png)

